molecular formula C30H22F3NO8 B4596287 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4596287
M. Wt: 581.5 g/mol
InChI Key: NRVZBHANCSTCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C30H22F3NO8 and its molecular weight is 581.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 581.12975115 g/mol and the complexity rating of the compound is 1110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and P-glycoprotein Inhibition

One study delves into the metabolism of a new P-glycoprotein inhibitor, highlighting the in vitro and in vivo metabolic pathways of HM-30181 in rats. This research is pivotal for understanding how similar compounds are metabolized in biological systems, which is crucial for drug development processes. The study identifies several metabolites through rat liver microsomal incubation and analyses their formation and presence in feces and urine samples, providing insights into the metabolic routes for similar compounds (Paek et al., 2006).

Chemical Transformations and Synthesis

Research on 3-hydroxymethylenechroman-4-one explores the conversion of chroman-4-one into various derivatives through chemical reactions. This study underscores the versatility of similar chemical structures in yielding a range of compounds through processes like deethylation and hydrolysis, which are fundamental in organic synthesis and the development of new chemical entities (Dean & Murray, 1975).

Complexation with Metal Ions

Another aspect of research focuses on the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. This work highlights the potential of such compounds in coordination chemistry and their applications in catalysis and material science. The study details the structural characterization of these complexes and discusses their implications for the development of novel ligands in metal complexation (Budzisz et al., 2004).

Application in Organic Catalysis

Research on novel polystyrene-supported TBD catalysts emphasizes the use of similar compounds in catalyzing organic reactions. The study specifically mentions the Michael addition for the synthesis of Warfarin and its analogues, showcasing the importance of such compounds in pharmaceutical synthesis and the broader scope of organic chemistry (Alonzi et al., 2014).

Antibacterial Activity

A study on the antibacterial effects and synthesized new derivatives of 4-hydroxy-chromen-2-one, including compounds similar to the one , outlines their potential in combating bacterial infections. This research is critical for the discovery of new antibacterial agents and underscores the pharmacological relevance of such chemical structures (Behrami & Dobroshi, 2019).

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22F3NO8/c1-39-13-5-12-34-27(36)18-10-8-16(14-21(18)28(34)37)29(38)41-17-9-11-20-23(15-17)42-26(30(31,32)33)24(25(20)35)19-6-3-4-7-22(19)40-2/h3-4,6-11,14-15H,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVZBHANCSTCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=C(O4)C(F)(F)F)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22F3NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 3
Reactant of Route 3
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 4
Reactant of Route 4
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 5
Reactant of Route 5
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
Reactant of Route 6
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.